1-BROMO-4-(2-METHOXY-VINYL)-BENZENE
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Overview
Description
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE is an organic compound with the molecular formula C9H9BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position and a 2-methoxyethenyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE can be synthesized through several methods. One common method involves the bromination of 4-(2-methoxyethenyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the para position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the methoxyethenyl group.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-BROMO-4-(2-METHOXY-VINYL)-BENZENE involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxyethenyl group undergoes transformation through the action of oxidizing agents .
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar structure with a methoxy group instead of a methoxyethenyl group.
1-Bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a methoxyethenyl group
Uniqueness
1-BROMO-4-(2-METHOXY-VINYL)-BENZENE is unique due to the presence of both a bromine atom and a methoxyethenyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9BrO |
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Molecular Weight |
213.07 g/mol |
IUPAC Name |
1-bromo-4-(2-methoxyethenyl)benzene |
InChI |
InChI=1S/C9H9BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-7H,1H3 |
InChI Key |
CZIZBDGFTLQZQI-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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